![molecular formula C20H15N3O3S B4331298 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4331298.png)
8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
Overview
Description
8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is not fully understood. However, studies have shown that the compound inhibits certain enzymes and receptors that are involved in various cellular processes. For example, the compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of certain receptors, such as the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one have been studied extensively. Studies have shown that the compound has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been shown to have antioxidant effects, which could be beneficial in the treatment of oxidative stress-related diseases. Additionally, the compound has been shown to have analgesic effects, making it a potential candidate for the development of pain-relieving drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one in lab experiments is that it has shown promising results in various scientific research applications. Another advantage is that the compound is relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the use of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one in scientific research. One direction is to further study the compound's mechanism of action, which could lead to the development of more effective drugs. Another direction is to study the compound's effects in vivo, which could provide more insight into its potential applications in medical research. Additionally, future studies could focus on the development of more efficient synthesis methods for the compound.
Scientific Research Applications
The compound 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has shown potential in several scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has inhibitory effects on certain cancer cell lines, making it a potential candidate for the development of anticancer drugs. Another potential application is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
8-(2,3-dihydroindol-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-20-16-13-15(8-9-18(16)22-11-4-3-7-19(22)21-20)27(25,26)23-12-10-14-5-1-2-6-17(14)23/h1-9,11,13H,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKSWUWEAIWPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N5C=CC=CC5=NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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